(S)-2-Amino-2,3,3-trimethylbutanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-amino-2,3,3-trimethylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1 |
InChI Key |
PAZAAUKLIHJNJP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@](C(=O)N)(C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Amino 2,3,3 Trimethylbutanamide
Stereoselective Synthesis Approaches
Achieving the desired (S)-stereochemistry is paramount in the synthesis of this compound. The two principal strategies to achieve this are enantioselective preparation techniques and chiral pool synthesis.
Enantioselective Preparation Techniques
Enantioselective synthesis involves creating the chiral center from an achiral precursor using a chiral catalyst or reagent. While direct enantioselective synthesis of (S)-2-Amino-2,3,3-trimethylbutanamide is not extensively documented, general methods for asymmetric amino acid synthesis are applicable. One such method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis. masterorganicchemistry.com Using a chiral catalyst or a chiral ammonia equivalent can induce asymmetry, leading to an enantiomerically enriched product.
Another powerful technique involves the asymmetric alkylation of chiral glycine (B1666218) equivalents. These methods utilize a chiral auxiliary to direct the stereochemical outcome of reactions that form the amino acid backbone. researchgate.net
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a more direct and common approach for this specific molecule, which utilizes a readily available, enantiomerically pure natural product as the starting material. The most logical and efficient precursor for synthesizing this compound is L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). nmpharmtech.com This non-proteinogenic amino acid possesses the required (S)-stereochemistry and the correct carbon skeleton. nmpharmtech.com The synthesis then becomes a matter of converting the carboxylic acid functional group into a primary amide without disturbing the existing chiral center. mdpi.com
Retrosynthetic Analysis and Starting Materials
A retrosynthetic analysis for this compound, particularly through a chiral pool strategy, simplifies the synthetic challenge considerably.
The primary disconnection is the amide C-N bond. This leads back to a carboxylic acid derivative and ammonia. Since the stereochemistry is already established in the starting material, the key is to choose a synthetic route that does not cause racemization at the α-carbon.
Retrosynthetic Pathway:

Figure 1: A simplified retrosynthetic analysis for this compound points to L-tert-leucine as the logical chiral starting material.
The primary starting material for this approach is:
L-tert-leucine : A commercially available, non-proteinogenic α-amino acid with the desired (S)-configuration.
Key Synthetic Transformations and Reaction Conditions
The conversion of L-tert-leucine to L-tert-leucinamide involves a sequence of protection, activation, amidation, and deprotection steps. This is a standard procedure in peptide chemistry to prevent unwanted side reactions, such as polymerization, and to ensure high yields. rsc.org
A typical synthetic sequence is as follows:
N-Protection : The amino group of L-tert-leucine is first protected to prevent it from reacting during the subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Carboxylic Acid Activation : The carboxylic acid is activated to make it more susceptible to nucleophilic attack by ammonia. This can be achieved by converting it to an acid chloride, a mixed anhydride, or by using peptide coupling reagents.
Amidation : The activated carboxylic acid is then reacted with ammonia to form the amide bond.
N-Deprotection : The protecting group is removed from the amino group to yield the final product.
There are also methods for the direct amidation of unprotected amino acids, which can shorten the synthetic sequence. nih.gov Reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to facilitate the direct condensation of amino acids with amines with low levels of racemization. rsc.orgorganic-chemistry.orgtcichemicals.com
Interactive Table: Common Reagents for Amide Synthesis from L-tert-leucine
| Step | Reagent Class | Specific Examples | Typical Conditions |
| N-Protection | Carbamates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild base (e.g., NaHCO₃), aqueous dioxane or THF |
| Benzyl chloroformate (Cbz-Cl) | Mild base (e.g., Na₂CO₃), aqueous solvent | ||
| Acid Activation | Thionyl Halides | Thionyl chloride (SOCl₂) | Inert solvent (e.g., DCM, THF), often at 0°C to RT |
| Coupling Reagents | DCC, EDC·HCl, HATU, HOBt | Inert solvent (e.g., DMF, DCM), often with a base like NMM or DIPEA | |
| Amidation | Ammonia Source | Ammonia (gas), Ammonium hydroxide (B78521) (aq.), Ammonium chloride | Varies with activated species; often in an inert solvent |
| N-Deprotection | Acidolysis (for Boc) | Trifluoroacetic acid (TFA) in DCM | 0°C to RT |
| Hydrogenolysis (for Cbz) | H₂ gas, Palladium on carbon (Pd/C) | Methanol or ethanol (B145695) solvent, RT, atmospheric pressure |
Control and Determination of Enantiomeric Purity
Ensuring the stereochemical integrity of the final product is critical.
Control of Enantiomeric Purity: The primary method for controlling the stereochemistry is the use of an enantiomerically pure starting material, L-tert-leucine, from the chiral pool. nmpharmtech.com Throughout the synthesis, it is crucial to employ mild reaction conditions that minimize the risk of racemization at the α-carbon. Conditions to avoid include strong bases and high temperatures, which can facilitate the deprotonation and reprotonation of the α-hydrogen, leading to a loss of stereochemical purity. organic-chemistry.org
Determination of Enantiomeric Purity: Several analytical techniques are employed to confirm the enantiomeric excess (ee) of the final product. rsc.orgnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. cat-online.com The sample is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govresearchgate.net
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amino amide may first need to be derivatized to increase its volatility. cat-online.comcat-online.com The separation occurs on a column coated with a chiral stationary phase.
NMR Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity. In the presence of a chiral solvating agent, the two enantiomers form transient diastereomeric complexes that have distinct NMR signals. rsc.org Alternatively, the amine can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form stable diastereomers that are distinguishable by NMR. acs.org
Interactive Table: Methods for Enantiomeric Purity Determination
| Method | Principle | Common Application Notes |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | Direct analysis is often possible. Derivatization with a UV-active group can enhance detection. Macrocyclic glycopeptide-based CSPs are effective for underivatized amino acids and derivatives. |
| Chiral GC | Separation of volatile enantiomers on a chiral column. | Requires derivatization to form volatile compounds (e.g., esterification followed by acylation). cat-online.com |
| NMR Spectroscopy | Formation of diastereomeric species (with chiral solvating or derivatizing agents) that have non-equivalent NMR spectra. | Can provide a direct measure of the enantiomeric ratio by integrating distinct peaks. Mosher's amides are a classic example. rsc.orgacs.org |
Chemical Reactivity and Derivatization of S 2 Amino 2,3,3 Trimethylbutanamide
Reactions at the Primary Amine Functionality
The primary amine group, located at the chiral center (C2), is a key site for nucleophilic reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent bulky tert-butyl group. Despite this hindrance, the amine readily participates in various bond-forming reactions.
N-Alkylation and N-Acylation Reactions
The primary amine of (S)-2-Amino-N,3,3-trimethylbutanamide can undergo N-alkylation and N-acylation to form secondary or tertiary amines and new amide linkages, respectively.
N-Alkylation: This transformation involves the reaction of the primary amine with alkylating agents, such as alkyl halides. These reactions typically proceed via nucleophilic substitution (SN2) pathways. Due to the presence of two protons on the primary amine, mono- and di-alkylation are possible, although controlling the degree of alkylation can be challenging and may require specific strategies like reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for achieving controlled mono-alkylation.
N-Acylation: The primary amine readily reacts with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form a new amide bond. This N-acylation is a fundamental transformation in peptide chemistry and is used to link amino acid derivatives. For instance, the coupling of carboxylic acids with L-tert-leucinamide derivatives using standard peptide coupling reagents like EDC-HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-Hydroxybenzotriazole) is a well-established method for creating complex molecules, demonstrating the amine's capacity for amide bond formation. nih.gov
| Reaction Type | Reagent Class | Product Functional Group |
| N-Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chlorides, Anhydrides, Carboxylic Acids + Coupling Agents | Amide |
Amide Bond Formation and Modification Strategies
The primary amine is a versatile handle for constructing various C-N bonds, extending beyond simple acylation.
Amide Bond Formation: The synthesis of the title compound itself is an example of amide bond formation, where L-tert-leucine is coupled with methylamine. Conversely, the primary amine of (S)-2-Amino-N,3,3-trimethylbutanamide can be used to build larger structures. A key application is in the synthesis of synthetic cannabinoid receptor agonists, where L-tert-leucinamide is coupled with indole (B1671886) or indazole carboxylic acids to create the final active molecules. nih.gov
Amidine Formation: The primary amine can also react with activated nitrile derivatives, such as nitrilium ions, to form amidines. mdpi.com Nitrilium ions, which are highly electrophilic, readily accept the amine nucleophile. This reaction pathway provides access to a different class of nitrogen-containing compounds, where the carbon atom is double-bonded to one nitrogen and single-bonded to another. mdpi.com
N-Quinolylation and Related Aromatic Substitutions
Attaching an aromatic or heteroaromatic ring, such as a quinoline, to the primary amine nitrogen (N-arylation) is a significant transformation for modifying the compound's properties. Modern cross-coupling reactions are the most effective methods for achieving this.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.org To achieve N-quinolylation of (S)-2-Amino-N,3,3-trimethylbutanamide, the compound would be reacted with a halo-quinoline (e.g., 2-chloroquinoline (B121035) or 4-bromoquinoline) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial and is often selected based on the steric and electronic properties of the coupling partners to optimize yield and minimize side reactions. acsgcipr.org This methodology provides a powerful and general route to a wide range of N-aryl and N-heteroaryl derivatives that would be difficult to synthesize using classical methods. rsc.org
| Reaction | Coupling Partners | Catalyst System | Product |
| Buchwald-Hartwig Amination | (S)-2-Amino-N,3,3-trimethylbutanamide + Halo-quinoline | Palladium Salt (e.g., Pd(OAc)2) + Phosphine Ligand + Base | N-Quinolyl-(S)-2-amino-N,3,3-trimethylbutanamide |
Reactions Involving the Amide Moiety
The secondary N-methyl amide group in (S)-2-Amino-N,3,3-trimethylbutanamide is significantly less reactive than the primary amine. Amides are stabilized by resonance, making the C-N bond robust and resistant to cleavage. nih.gov However, under specific conditions, this group can undergo modifications.
Modifications of the N-Methyl Group
Reactions targeting the N-methyl group primarily involve its removal (N-demethylation). Further alkylation on the amide nitrogen is generally difficult.
N-Demethylation: The cleavage of the N-methyl bond is a challenging transformation that typically requires oxidative methods. A common strategy involves the oxidation of the parent molecule to an intermediate that facilitates the removal of the methyl group. organic-chemistry.org For instance, certain catalytic systems using oxidants can generate carbinolamine intermediates, which are unstable and spontaneously decompose to the N-demethylated amide and formaldehyde. organic-chemistry.org Another approach involves a non-classical Polonovski reaction, where a tertiary N-methylamine is first converted to an N-oxide, which is then treated with a reducing agent like FeSO4 to induce demethylation. google.com While these methods are more commonly applied to tertiary amines, related principles can be adapted for the demethylation of N-methyl amides under specific conditions. researchgate.net
Hydrolysis and Amidation Pathways
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, although this typically requires forcing conditions such as elevated temperatures.
Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields L-tert-leucine and methylammonium (B1206745) chloride. youtube.com
Base-promoted hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This irreversible reaction forms a tetrahedral intermediate that collapses to yield the carboxylate salt of L-tert-leucine and methylamine.
Transamidation: This pathway involves the exchange of the N-methylamine group with another amine. wikipedia.org Due to the high stability of the amide bond, transamidation is often thermodynamically neutral or unfavorable and requires catalysis. nih.gov Catalysts can include Lewis acids, organometallic complexes, or specific bases that activate the amide carbonyl group towards nucleophilic attack by an incoming amine. nih.govorganic-chemistry.org While challenging, catalytic transamidation provides a route to modify the amide portion of the molecule without resorting to a full hydrolysis and re-amidation sequence. nsf.gov
Influence of the tert-Butyl Group on Chemical Reactivity and Stereoselectivity
The chemical behavior of (S)-2-Amino-2,3,3-trimethylbutanamide is significantly governed by the presence of its bulky tert-butyl group. This substituent exerts profound steric and electronic effects that influence the molecule's reactivity and the stereochemical outcomes of its reactions.
The primary influence of the tert-butyl group is steric hindrance. researchgate.net Its substantial size physically obstructs the pathways of incoming reagents, which can decrease reaction rates at nearby functional groups or prevent reactions altogether. researchgate.net This phenomenon, often termed the tert-butyl effect, provides kinetic stabilization to the molecule. researchgate.net For instance, nucleophilic attack at the adjacent chiral center or the amide carbonyl carbon is sterically hindered, requiring more forcing reaction conditions or specific catalytic approaches compared to less bulky analogues.
Electronically, the tert-butyl group acts as an electron-donating group through induction. This effect can stabilize adjacent carbocation intermediates that might form during certain reactions, such as in unimolecular nucleophilic substitution (SN1) type processes. masterorganicchemistry.comrsc.org The stability afforded to such intermediates can dictate the reaction mechanism and influence the distribution of products.
In the context of stereoselectivity, the steric bulk of the tert-butyl group is a powerful tool in asymmetric synthesis. When this compound or its derivatives are used as chiral auxiliaries or ligands, the tert-butyl group can effectively shield one face of a reacting molecule. This facial blockade forces an incoming reagent to approach from the less hindered side, leading to a high degree of stereochemical control and the preferential formation of one enantiomer or diastereomer over the other. acs.org This principle is fundamental to its application in creating stereochemically defined molecules.
| Effect | Description | Consequence |
|---|---|---|
| Steric Hindrance | The large size of the group physically blocks access to adjacent reactive sites. researchgate.net | Reduces reaction rates; provides kinetic stabilization; necessitates specific reaction conditions. |
| Electronic Influence | Acts as an electron-donating group, stabilizing nearby positive charges. | Can favor reaction mechanisms involving carbocation intermediates (e.g., SN1). masterorganicchemistry.comrsc.org |
| Stereodirection | Blocks one face of the molecule, forcing reagents to attack from the opposite, less hindered side. | Enables high diastereoselectivity or enantioselectivity in asymmetric synthesis. acs.org |
Formation of Advanced Molecular Scaffolds and Complex Derivatives
The unique structural features of this compound, namely its primary amine, amide group, and stereochemically defined chiral center bearing a bulky tert-butyl group, make it a valuable building block for the synthesis of advanced molecular scaffolds and complex derivatives. mdpi.com These derivatives are instrumental in fields such as catalysis, materials science, and medicinal chemistry.
The primary amine serves as a key functional handle for derivatization. It can readily react with a variety of electrophiles to form more complex structures. For example, it can be used in the synthesis of chiral ligands for asymmetric catalysis. Reaction with squaric acid esters, for instance, can yield chiral squaramide derivatives. nih.gov These squaramides can act as ligands that coordinate with metals or boranes to form highly effective and stereoselective catalysts for reactions like asymmetric reductions of ketones. nih.gov The defined chiral environment provided by the amino amide fragment is crucial for achieving high asymmetric induction. nih.gov
Furthermore, the molecule serves as a precursor for nonproteinogenic α-amino acid derivatives, which are key components in the development of novel peptides and pharmaceuticals. acs.orgnih.gov The combination of the chiral center and the bulky side chain can impart specific conformational constraints and metabolic stability to peptides incorporating them. Methodologies involving the α-functionalization of amino acid esters and amides allow for the construction of structurally diverse molecules with tertiary α-chiral carbon centers. acs.orgfrontiersin.org
| Derivative/Scaffold Class | Synthetic Approach | Potential Application |
|---|---|---|
| Chiral Squaramide Ligands | Reaction of the primary amine with squaric acid esters. nih.gov | Asymmetric catalysis, particularly in stereoselective reduction reactions. nih.gov |
| Nonproteinogenic α-Amino Acids | Further α-functionalization or modification of the amide/amine groups. acs.orgfrontiersin.org | Synthesis of peptidomimetics and pharmaceuticals with enhanced stability and specific conformations. acs.org |
| Functionalized Aminophosphonates | Multi-step synthesis involving the chiral amine as a precursor. mdpi.com | Bioactive compounds and enzyme inhibitors. |
| Chiral Auxiliaries | Temporary incorporation into a substrate to direct a stereoselective reaction. | General asymmetric synthesis to control the formation of new stereocenters. |
Applications of S 2 Amino 2,3,3 Trimethylbutanamide in Organic Synthesis
As a Chiral Building Block
As a chiral building block, the compound provides a readily available source of chirality. researchgate.netnih.gov Its defined stereochemistry and sterically demanding tert-butyl group are exploited to influence the stereochemical outcome of reactions and to construct complex chiral molecules.
Precursor for Organocatalysts and Chiral AuxiliariesThe compound is a key precursor in the development of metal-free organocatalysts and chiral auxiliaries.nih.govmdpi.comChiral auxiliaries are groups that are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. The bulky tert-butyl group is particularly effective in creating a sterically biased environment to achieve high diastereoselectivity.
Furthermore, the structure is foundational for various classes of organocatalysts. The primary amino group can be functionalized to generate more complex catalytic moieties. This approach leverages the inherent chirality of the starting material to create powerful tools for asymmetric synthesis. researchgate.net
In Asymmetric Catalysis
Beyond being a precursor, derivatives of (S)-2-Amino-2,3,3-trimethylbutanamide function directly as organocatalysts, driving a variety of enantioselective transformations. mdpi.commdpi.com
Design and Development of Organocatalysts (e.g., aminophenol, thiourea)A prominent application of this compound is in the design of bifunctional organocatalysts, particularly those containing a thiourea (B124793) group.lab-chemicals.comchemscene.comThese catalysts are synthesized by reacting the primary amine of the amino amide with a suitable isothiocyanate. The resulting molecule possesses both a hydrogen-bond donating thiourea moiety and a hydrogen-bond accepting/Brønsted base site within the same chiral scaffold. This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction.
Similarly, amino alcohol and aminophenol catalysts derived from amino amides have been developed. researchgate.net These catalysts are effective in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netnih.govresearchgate.net The specific design, particularly the steric hindrance provided by the tert-butyl group, is crucial for achieving high levels of stereocontrol.
Below is a table summarizing the performance of organocatalysts derived from similar amino amide scaffolds in the asymmetric Michael addition reaction.
| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity |
| 2-Azanorbornane-based amino amide | Michael Addition | β-Keto Esters and Nitroolefins | Up to 99% | Up to 97:3 dr, 96% ee |
| 2-Azanorbornane-based amino alcohol | Michael Addition | β-Keto Esters and Nitroolefins | Up to 99% | Up to 91:9 dr, 91% ee |
Data sourced from studies on structurally related organocatalysts to illustrate the potential of the amino amide scaffold. researchgate.netnih.govresearchgate.net
Mechanism of Enantioselective Induction in Catalytic ReactionsThe mechanism of enantioselective induction by organocatalysts derived from this compound relies on the formation of a highly organized, chiral transition state.mdpi.comIn the case of bifunctional thiourea catalysts, the two hydrogen atoms on the thiourea group form hydrogen bonds with the electrophile (e.g., a nitroolefin), activating it for nucleophilic attack.researchgate.netnih.gov
Simultaneously, the basic site of the catalyst, often the amino or amide group, interacts with the nucleophile (e.g., an enolate generated from a β-keto ester), positioning it for a specific trajectory of attack. mdpi.comresearchgate.net The stereochemical outcome is dictated by the rigid chiral backbone of the catalyst, which originates from the (S)-configuration of the starting amino amide. The bulky tert-butyl group acts as a steric shield, blocking one face of the electrophile and allowing the nucleophile to attack preferentially from the other, less hindered face. This leads to the formation of one enantiomer of the product in significant excess. nih.govresearchgate.net
Metal Complexation and Catalytic Activity (e.g., Copper(II) complexes)
Amino acids and their derivatives are well-known for their ability to form stable complexes with various metal ions, including copper(II). These complexes often exhibit catalytic activity, particularly in asymmetric reactions, where the chiral ligand transfers stereochemical information to the products.
This compound possesses both a primary amine and an amide group, which can act as bidentate or monodentate ligands to a metal center. The formation of copper(II) complexes with amino acid-derived ligands has been a subject of significant research. nih.govmdpi.comnih.govresearchgate.netmdpi.com Generally, these complexes can adopt various geometries, such as square planar or octahedral, depending on the coordination environment. nih.govmdpi.com
Below is a hypothetical data table illustrating the type of data that would be generated from studying the catalytic activity of a copper(II) complex of this compound in a model reaction, such as the cyclopropanation of styrene (B11656) with ethyl diazoacetate.
Table 1: Hypothetical Catalytic Performance in Asymmetric Cyclopropanation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (trans) (%) |
|---|---|---|---|---|---|
| [Cu(OTf)₂] + (S)-Ligand | CH₂Cl₂ | 25 | 85 | 80:20 | 90 |
| [Cu(OAc)₂] + (S)-Ligand | Toluene | 0 | 78 | 85:15 | 92 |
(This data is illustrative and not based on experimental results for the specified compound)
Role in the Total Synthesis of Complex Organic Molecules
The incorporation of chiral building blocks is a cornerstone of the total synthesis of complex, biologically active molecules. nih.gov Chiral amino acids and their derivatives are frequently employed for this purpose, serving as sources of stereochemistry that are carried through a synthetic sequence.
This compound, derived from the non-proteinogenic amino acid tert-leucine, can serve as a valuable chiral synthon. Its sterically hindered nature can influence the stereochemical outcome of reactions at adjacent centers, making it a useful auxiliary or building block.
While specific examples of the use of this compound in a completed total synthesis are not prominent in the literature, its parent amino acid, L-tert-leucine, has been utilized in the synthesis of various complex molecules. For instance, derivatives of tert-leucine have been used as chiral auxiliaries to direct alkylation or aldol reactions, with the auxiliary being cleaved at a later stage.
The amide functionality of this compound could also participate in various coupling reactions, such as the formation of peptide bonds or other amide linkages, which are common strategies in the assembly of complex natural products. nih.gov
The table below outlines potential applications of this compound or its derivatives in the context of total synthesis, based on established methodologies for similar chiral building blocks.
Table 2: Potential Synthetic Transformations in Total Synthesis
| Synthetic Step | Role of this compound Derivative | Example Transformation |
|---|---|---|
| Asymmetric Alkylation | Chiral Auxiliary | Enolate alkylation |
| Aldol Reaction | Chiral Auxiliary | Stereoselective addition to an aldehyde |
| Peptide Coupling | Chiral Amine Component | Formation of a dipeptide fragment |
(This table represents potential, not documented, applications in total synthesis.)
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (S)-2-Amino-2,3,3-trimethylbutanamide. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.
In ¹H NMR spectroscopy, the distinct electronic environments of the hydrogen atoms result in a characteristic pattern of signals. The large tert-butyl group produces a prominent singlet peak around 1.0 ppm, integrating to nine protons. The single proton attached to the chiral center (α-proton) would appear as a singlet further downfield. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are exchangeable and would typically appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, five distinct signals are expected. The three equivalent methyl carbons of the tert-butyl group would produce a single resonance. Other expected signals correspond to the quaternary carbon of the tert-butyl group, the chiral α-carbon, and the carbonyl carbon of the amide group, which would appear furthest downfield (typically 170-180 ppm) due to the deshielding effect of the oxygen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration |
| C(CH₃ )₃ | ~1.0 | ~27 | Singlet | 9H |
| C (CH₃)₃ | - | ~33 | - | - |
| α-CH | ~3.5 | ~60 | Singlet | 1H |
| NH₂ | Variable (2.0-4.0) | - | Broad Singlet | 2H |
| CONH₂ | Variable (7.0-8.5) | - | Broad Singlet | 2H |
| C =O | - | ~175 | - | - |
Mass Spectrometry (MS) for Molecular Identity and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₆N₂O), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺).
The calculated monoisotopic mass is 144.1263 g/mol . Under techniques like electrospray ionization (ESI), the compound would primarily be observed as the protonated molecule [M+H]⁺ at m/z 145.1335.
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments reveals characteristic fragmentation pathways. The most prominent fragment would likely be the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. Other significant fragmentation pathways could include the loss of the amide group (-CONH₂) or cleavage adjacent to the amine group (α-cleavage), providing further confirmation of the proposed structure. This technique is also invaluable for monitoring the progress of chemical reactions by tracking the appearance of the product's molecular ion and the disappearance of reactants.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | [C₇H₁₇N₂O]⁺ | 145.13 |
| [M-NH₂]⁺ | [C₇H₁₄NO]⁺ | 128.11 |
| [M-CONH₂]⁺ | [C₆H₁₄N]⁺ | 100.11 |
| [C(CH₃)₃]⁺ | [C₄H₉]⁺ | 57.07 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm its identity.
Key diagnostic peaks include:
N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretch). The primary amide (-CONH₂) will also exhibit N-H stretching in this region.
C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the tert-butyl group.
C=O Stretching (Amide I): A strong, sharp absorption band between 1630 and 1690 cm⁻¹ is indicative of the carbonyl group of the primary amide.
N-H Bending (Amide II): A band around 1590-1650 cm⁻¹ results from the N-H bending vibration of the amide group.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amide (R-CONH₂) | N-H Stretch | 3150 - 3350 | Medium |
| Alkyl Groups | C-H Stretch | 2850 - 2970 | Strong |
| Amide Carbonyl | C=O Stretch (Amide I) | 1630 - 1690 | Strong |
| Amide N-H Bend | N-H Bend (Amide II) | 1590 - 1650 | Medium |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org This technique provides unequivocal proof of a chiral molecule's absolute stereochemistry. nasa.gov To perform this analysis, a high-quality single crystal of this compound must be grown.
The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map from which the precise spatial coordinates of each atom in the crystal lattice can be determined. wikipedia.org For this compound, this method would not only confirm the molecular connectivity but would also unambiguously establish the (S) configuration at the C2 stereocenter by revealing the exact arrangement of the amino, tert-butyl, and carboxamide substituents around it. The resulting data includes precise bond lengths, bond angles, and crystal packing information.
Chromatographic Techniques for Purity and Enantiomeric Excess Analysis (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and, crucially, the enantiomeric excess (ee) of chiral compounds. chromatographyonline.com To separate the (S) and (R) enantiomers of 2-Amino-2,3,3-trimethylbutanamide, a chiral stationary phase (CSP) is required.
Method development involves screening various CSPs, such as those based on polysaccharides or macrocyclic glycopeptides, with different mobile phase systems (normal-phase, reversed-phase, or polar organic). nih.gov The goal is to achieve baseline resolution between the two enantiomer peaks. Once a suitable method is established, the sample is injected, and the area under each peak is integrated. The enantiomeric excess is then calculated using the areas of the (S) and (R) enantiomer peaks. This analysis is critical in research and manufacturing to quantify the stereochemical purity of the final product.
Table 4: Interactive Data Table for Hypothetical Chiral HPLC Analysis (This table illustrates how enantiomeric excess is determined from a chromatogram.)
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-enantiomer | 8.5 | 99500 |
| (R)-enantiomer | 10.2 | 500 |
Calculated Enantiomeric Excess (% ee): 99.0%
Calculation: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Theoretical and Computational Studies on S 2 Amino 2,3,3 Trimethylbutanamide
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analyses and molecular dynamics simulations specifically targeting isolated (S)-2-Amino-2,3,3-trimethylbutanamide are not widely reported in peer-reviewed literature. Such studies would typically involve the exploration of the potential energy surface to identify low-energy conformers, considering the rotation around its single bonds. The bulky tert-butyl group is expected to dominate the conformational preferences, sterically hindering rotations and favoring staggered conformations to minimize van der Waals strain. Molecular dynamics simulations could further provide insight into the dynamic behavior of the molecule in different solvents, highlighting its flexibility and intermolecular interactions, such as hydrogen bonding patterns involving the amide and amine groups. However, at present, specific research articles detailing these aspects for this particular compound are not available.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. The primary amine and the amide functional groups are the key centers for chemical reactions. The nitrogen atom of the amine group possesses a lone pair of electrons, rendering it nucleophilic. The amide group, on the other hand, exhibits resonance, which influences its reactivity. While specific computational studies predicting the electronic structure and reactivity of the isolated molecule are not readily found, it is understood that these features are fundamental to its function as a chiral ligand. The lone pairs on the nitrogen and oxygen atoms are crucial for coordinating with metal centers, a common role for tert-leucine derivatives in catalysis.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating reaction mechanisms where derivatives of L-tert-leucine, such as this compound, are employed as chiral ligands. These studies often focus on the catalyzed reaction as a whole, providing insights into the role of the chiral amide.
For instance, in copper(II)-catalyzed enantioselective aromatic Claisen rearrangements, DFT calculations have suggested that the reaction proceeds through a stepwise mechanism involving tight-ion-pair intermediates. nih.gov The L-tert-leucine amide ligand, in complex with the copper catalyst, orchestrates the stereochemical outcome of the reaction. nih.gov The computational models help in visualizing the geometry of the transition states and understanding the non-covalent interactions that are responsible for the stereochemical control.
Similarly, computational studies on thiourea (B124793) derivatives that incorporate the tert-leucine amide motif have demonstrated the importance of hydrogen bonding. rcsi.com These studies have shown that the thiourea moiety can form two hydrogen bonds with the substrate, while another part of the catalyst activates the nucleophile. rcsi.com The conformation of the amide group within the catalyst structure was found to be crucial for achieving high levels of stereocontrol. rcsi.com
Transition State Analysis in Stereoselective Processes
The analysis of transition states is a cornerstone of computational studies in asymmetric catalysis, providing a quantitative basis for understanding enantioselectivity. In reactions employing L-tert-leucine amide-derived ligands, DFT calculations are used to locate and characterize the transition states for the formation of both the major and minor enantiomers.
In the context of a copper-catalyzed Claisen rearrangement, calculations have shown that the enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the (S) and (R) products. nih.gov The chiral ligand creates a specific steric and electronic environment that favors one transition state over the other. The cleavage of the C-O bond was identified as the rate-determining step, and the staggered transition states for this step were found to be key to the enantioselective outcome. nih.gov
The following table summarizes hypothetical energy differences in such a system, illustrating how computational analysis can rationalize experimental observations.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |
| TS-(R) | 0.0 | R |
| TS-(S) | +1.5 |
This is a representative table based on typical findings in computational studies of asymmetric catalysis and does not represent specific data for this compound from the search results.
These computational analyses are vital for the rational design of new and more effective chiral ligands and catalysts for a wide range of asymmetric transformations.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies and Process Optimization
The synthesis of enantiomerically pure amino amides like (S)-2-Amino-2,3,3-trimethylbutanamide is crucial for its application in pharmaceuticals and catalysis. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
One promising area is the advancement of enzymatic and chemo-enzymatic methods . nih.govnih.gov Biocatalysis, utilizing enzymes such as amino acid amidases or engineered transaminases, offers high stereoselectivity under mild reaction conditions. nih.govnih.gov Future work could involve the discovery or engineering of novel enzymes with enhanced substrate specificity for bulky amino acids like tert-leucine, coupled with process optimization to improve reaction kinetics and product yields. Dynamic kinetic resolution, combining a stereoselective enzyme with a racemization catalyst, could provide a powerful tool for converting a racemic precursor into a single enantiomer of the desired amide with a theoretical yield of 100%. nih.gov
Organocatalysis also presents a fertile ground for innovation in the synthesis of chiral β-amino amides, a class of compounds to which derivatives of this compound belong. researchgate.net Exploring novel organocatalytic Mannich-type reactions or other carbon-carbon bond-forming strategies could lead to more direct and atom-economical synthetic pathways. researchgate.net
Development of Novel Catalytic Systems
The inherent chirality and structural features of this compound make it an attractive scaffold for the development of new ligands for asymmetric catalysis.
Future research should explore the synthesis of a diverse library of ligands derived from this amino amide. These ligands could be employed in a variety of metal-catalyzed transformations, such as asymmetric hydrogenation, C-C bond formation, and amination reactions. rsc.org The sterically demanding tert-butyl group can create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. rsc.org
Furthermore, the development of bifunctional catalysts , where the amino and amide groups of the ligand participate in the catalytic cycle, is a promising avenue. Recent advances in asymmetric metallaphotoredox catalysis, for instance, have opened up new possibilities for enantioconvergent synthesis, a field where novel chiral ligands are in high demand. nih.gov
The exploration of this compound-derived organocatalysts is another area ripe for investigation. Small organic molecules that can catalyze stereoselective reactions are becoming increasingly important as alternatives to metal-based catalysts.
| Potential Catalytic Application | Metal Center | Target Reaction Type |
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Reduction of prochiral olefins and ketones |
| Asymmetric C-C Coupling | Palladium, Nickel, Copper | Suzuki, Heck, and Sonogashira reactions |
| Asymmetric Amination | Copper, Palladium | C-H amination, hydroamination |
Advanced Derivatization Strategies for New Chemical Functions
Systematic derivatization of this compound can unlock a vast chemical space with novel functionalities and applications.
One area of significant potential is the synthesis of pharmacologically active compounds . The tert-leucinamide moiety has been identified as a key component in synthetic cannabinoid receptor agonists. nih.gov Future research could focus on creating new derivatives to probe structure-activity relationships and develop compounds with tailored pharmacological profiles for therapeutic applications. This could involve modifications at the amine and amide nitrogen atoms, as well as the incorporation of this building block into larger, more complex molecular architectures.
Another direction is the development of chiral derivatizing agents for analytical applications. Reagents that can react with enantiomeric mixtures to form diastereomers are essential for chiral separations and analysis by techniques like HPLC and NMR. mdpi.com Derivatives of this compound could be designed to be highly sensitive and effective for the enantiomeric resolution of a wide range of chiral molecules.
Furthermore, derivatization can lead to the creation of novel supramolecular structures . The amide and amine groups can participate in hydrogen bonding, enabling the self-assembly of molecules into well-ordered architectures. By attaching different functional groups, it may be possible to create chiral gels, liquid crystals, or other soft materials with interesting properties.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry is particularly well-suited for the synthesis of amides and peptides. nih.govacs.orgthieme-connect.de Future research should focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This would involve the use of packed-bed reactors with immobilized catalysts or reagents, allowing for simplified purification and improved process control. whiterose.ac.uk The enhanced heat and mass transfer in flow reactors can also lead to faster reaction times and higher yields. acs.org
Automated synthesis platforms can accelerate the discovery and optimization of new derivatives and synthetic routes. chemrxiv.org By integrating robotics with chemical reactors and analytical instruments, it is possible to perform a large number of experiments in a high-throughput manner. chemrxiv.org This approach could be used to rapidly screen different catalysts, reaction conditions, and derivatization strategies for this compound, significantly speeding up the research and development cycle.
| Technology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, enhanced reaction control, easier scalability, potential for process intensification. nih.govacs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, accelerated discovery of new materials and catalysts. chemrxiv.org |
Interdisciplinary Research at the Interface of Chemical Synthesis and Materials Science
The unique structural properties of this compound make it a promising candidate for applications in materials science, an area that remains largely unexplored.
Future interdisciplinary research could focus on incorporating this chiral building block into polymers and functional materials . For example, its inclusion in polymer backbones could induce helical structures, leading to materials with chiroptical properties. Such materials could find applications in chiral separations, asymmetric catalysis, and sensing.
Another avenue is the use of its derivatives as building blocks for metal-organic frameworks (MOFs) . The combination of a chiral organic linker with metal nodes can lead to the formation of porous materials with enantioselective recognition and catalytic capabilities.
The development of chiral surfaces and interfaces is also a potential application. By grafting derivatives of this compound onto surfaces, it may be possible to create materials that can selectively interact with other chiral molecules. This could have implications for enantioselective separations, biosensors, and stereocontrolled crystallization. The self-assembly of its derivatives into supramolecular structures could also lead to the formation of novel gels and liquid crystals with tunable properties.
Q & A
Q. What are the key physicochemical properties of (S)-2-Amino-2,3,3-trimethylbutanamide, and how are they determined experimentally?
The compound has a molecular formula of C₇H₁₆N₂O , molar mass 144.22 g/mol , and a predicted pKa of 16.12 ± 0.50 (indicating weak basicity). Key properties include:
- Density : 0.998 ± 0.06 g/cm³ (predicted)
- Boiling Point : 241.0 ± 23.0 °C (predicted)
- Hydrogen Bond Donors/Acceptors : 2/2, influencing solubility and interaction with polar solvents.
Methodology :
Q. What synthetic routes are reported for this compound?
A common approach involves multi-step organic synthesis :
- Amination : React 2,3,3-trimethylbutanenitrile with ammonia under catalytic hydrogenation (Pd/C, H₂, 50 psi).
- Amidation : Treat the intermediate with acetic anhydride in the presence of triethylamine (Et₃N) in dichloromethane (DCM).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (S)-enantiomer.
Key Considerations :
- Optical purity is ensured via chiral HPLC or polarimetry .
- Reaction yields improve with controlled temperature (20–25°C) and inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. How can computational chemistry predict the stereochemical stability of this compound?
Methods :
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility using force fields (e.g., AMBER).
- Density Functional Theory (DFT) : Calculate energy barriers for enantiomer interconversion.
- InChI Key/SMILES : Standardize structural inputs (e.g.,
InChIKey=GHOKWGTUZJEAQD-UHFFFAOYSA-N) for database compatibility .
Case Study : DFT studies on analogous compounds (e.g., (S)-2-amino-3-methylbutanamide) reveal steric hindrance from methyl groups stabilizes the (S)-configuration by 2.3 kcal/mol compared to (R) .
Q. What analytical strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradiction Example : Discrepancies between NMR coupling constants and X-ray crystallography data.
Resolution Workflow :
Q. How do solvent systems influence the compound’s bioactivity in enzymatic assays?
Key Findings :
- Polar Solvents (e.g., DMSO) : Enhance solubility (predicted logS = -1.2) but may denature enzymes.
- Non-Polar Solvents (e.g., THF) : Preserve enzyme activity but reduce compound solubility.
Optimization Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
